3-Methyl-4-phenylisoxazolo[4,3-c]quinoline
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Overview
Description
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of isoxazole-fused quinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both isoxazole and quinoline moieties, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1-(2-methyl-substituted)quinolin-4-yl)hydrazines. This reaction is often carried out in the presence of a catalyst such as p-toluene sulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and ultrasonication has been explored to enhance reaction efficiency and yield . These methods offer advantages such as shorter reaction times and higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and isoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylisoxazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: These compounds also contain quinoline and isoxazole moieties and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-Methyl-4-phenylisoxazolo[4,3-c]quinoline is unique due to its specific structural arrangement, which combines the properties of both isoxazole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
141247-07-6 |
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Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-methyl-4-phenyl-[1,2]oxazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H12N2O/c1-11-15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)19-20-11/h2-10H,1H3 |
InChI Key |
BWEXTNGFHQZWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3C2=NO1)C4=CC=CC=C4 |
Origin of Product |
United States |
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